molecular formula C8H5BrN2O B1281385 5-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 67967-14-0

5-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No. B1281385
CAS RN: 67967-14-0
M. Wt: 225.04 g/mol
InChI Key: OWSHCBPPPAJVAA-UHFFFAOYSA-N
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Description

The compound "5-Bromo-1,7-naphthyridin-8(7H)-one" is closely related to the naphthyridine derivatives discussed in the provided papers. These derivatives are of significant interest due to their potential applications in medicinal chemistry and supramolecular chemistry. The papers provided focus on the synthesis, structural analysis, and potential applications of various naphthyridine derivatives, which can offer insights into the properties and behaviors of "5-Bromo-1,7-naphthyridin-8(7H)-one".

Synthesis Analysis

The synthesis of naphthyridine derivatives can involve multiple steps, including nucleophilic substitution, reductive amination, and condensation reactions. For instance, the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines is achieved through nucleophilic replacement of a chloro substituent with appropriate amines starting from nicotinic acid . Similarly, the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives is described via lithiation of Schiff's bases, followed by formylation and reductive amination . These methods could potentially be adapted for the synthesis of "5-Bromo-1,7-naphthyridin-8(7H)-one".

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by X-ray diffraction analysis, which provides detailed information about the crystal packing and hydrogen bonding interactions within the compounds . The presence of hydrogen bonds, such as N-H...O and O-H...O, is a common feature in these structures, contributing to the formation of 3D framework structures . These structural insights are crucial for understanding the molecular geometry and potential binding interactions of "5-Bromo-1,7-naphthyridin-8(7H)-one".

Chemical Reactions Analysis

Naphthyridine derivatives can participate in various chemical reactions, primarily driven by their interactions with other molecules. The formation of supramolecular adducts through classical hydrogen bonds and other noncovalent intermolecular interactions is a key aspect of their reactivity . These interactions facilitate the assembly of complex structures and are essential for the design of functional materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as melting points and solubility, can be influenced by their molecular structure and the nature of substituents on the naphthyridine core . Elemental analysis and infrared spectroscopy are commonly used to characterize these compounds and confirm their chemical composition . The presence of bromine and other substituents can significantly affect the electronic properties and reactivity of the naphthyridine ring, which is important for their potential applications in drug design and materials science.

Scientific Research Applications

Solvatochromism Studies

  • The compound, closely related to 5-Bromo-1,7-naphthyridin-8(7H)-one, has been studied for its solvatochromism behavior. Research has shown that the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines is influenced by the solvent's polarity and its ability to donate or accept hydrogen bonds. The interaction of these compounds with the solvent and their relative stabilities are crucial in understanding their behavior in different environments (Santo et al., 2003).

Amination Reactions

  • The compound is significant in the field of organic synthesis, especially in amination reactions. Studies have shown that derivatives of 1,7-naphthyridine, such as 3-bromo and 3-chloro-1,7-naphthyridine, can undergo amination with potassium amide in liquid ammonia. This process is crucial for generating aminonaphthyridines, which are valuable in various chemical syntheses (Plas et al., 2010).

Fluorescent Properties

  • Certain derivatives structurally similar to 5-Bromo-1,7-naphthyridin-8(7H)-one have been synthesized and analyzed for their photophysical properties. These compounds, with PRODAN-like cores and structural resemblance to cholesterol, have been examined as potential solvent polarity sensors due to their unique photophysical behavior, indicating the compound's potential in sensor technology and material science (Lopez & Abelt, 2012).

Antibacterial Properties

  • Research has explored the antibacterial activity of 1,8-naphthyridine sulfonamide derivatives, closely related to 5-Bromo-1,7-naphthyridin-8(7H)-one. These studies aimed to evaluate their potential in inhibiting efflux resistance mechanisms in strains carrying TetK and MrsA efflux pumps, indicating their possible applications in developing new antibacterial agents (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

5-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSHCBPPPAJVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498386
Record name 5-Bromo-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-naphthyridin-8(7H)-one

CAS RN

67967-14-0
Record name 5-Bromo-1,7-naphthyridin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67967-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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